

"physical and chemical properties of Allyltriphenylphosphonium chloride"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyltriphenylphosphonium chloride*

Cat. No.: *B092311*

[Get Quote](#)

Allyltriphenylphosphonium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriphenylphosphonium chloride is a quaternary phosphonium salt that serves as a vital reagent in organic synthesis, most notably as a precursor to the corresponding phosphonium ylide for use in the Wittig reaction. This reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon double bonds with high stereo- and regioselectivity. The versatility of the allyl group introduces a reactive handle for further functionalization, making this reagent particularly valuable in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. This technical guide provides an in-depth overview of the physical and chemical properties of **allyltriphenylphosphonium chloride**, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity.

Physical and Chemical Properties

Allyltriphenylphosphonium chloride is a white to pale cream crystalline powder.^{[1][2]} It is hygroscopic, meaning it readily absorbs moisture from the air, and should be stored in a tightly

sealed container in a cool, dry place.[\[3\]](#) The compound is soluble in water and alcohol, but insoluble in acetone.

Quantitative Physical and Spectroscopic Data

The key physical and spectroscopic properties of **allyltriphenylphosphonium chloride** are summarized in the tables below for easy reference.

Table 1: Physical Properties of **Allyltriphenylphosphonium Chloride**

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₂₀ ClP	[4] [5]
Molecular Weight	338.82 g/mol	[6]
Melting Point	227.5-233.5 °C	[1] [2]
Appearance	White to pale cream powder	[1] [2]
Solubility	Soluble in water and alcohol; Insoluble in acetone	
Stability	Hygroscopic	[3]

Table 2: Spectroscopic Data for **Allyltriphenylphosphonium Chloride**

Spectroscopy	Data
¹ H NMR (CDCl ₃)	δ 7.86-7.72 (m, 15H, Ar-H), 5.73 (m, 1H, -CH=), 5.55 (dd, 1H, =CH ₂), 5.40 (dd, 1H, =CH ₂), 4.74 (d, 2H, -CH ₂ -P)
¹³ C NMR (CDCl ₃)	δ 135.2, 134.1, 130.5, 129.2 (Ar-C), 126.3 (=CH ₂), 118.4 (Ar-C, d, J=85.7 Hz), 29.8 (-CH ₂ -P, d, J=49.9 Hz)
³¹ P NMR (CDCl ₃)	δ 21.10

Experimental Protocols

Synthesis of Allyltriphenylphosphonium Chloride

A general and reliable method for the synthesis of **allyltriphenylphosphonium chloride** is the reaction of triphenylphosphine with allyl chloride.

Materials:

- Triphenylphosphine (PPh_3)
- Allyl chloride ($\text{CH}_2=\text{CHCH}_2\text{Cl}$)
- Anhydrous toluene or acetonitrile
- Anhydrous diethyl ether or pentane for washing

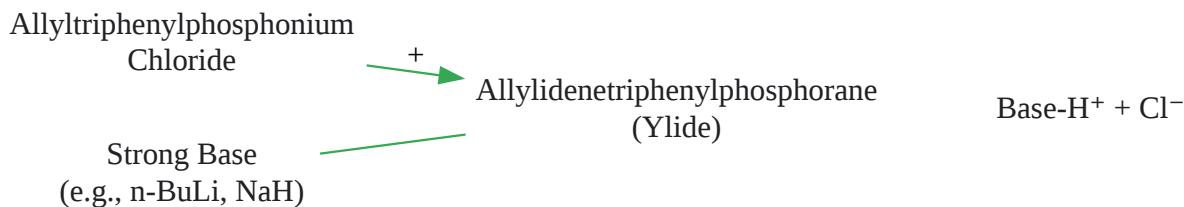
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene or acetonitrile.
- Add allyl chloride (1.0-1.2 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by TLC or ^{31}P NMR.
- After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
- If precipitation is incomplete, the solvent can be partially removed under reduced pressure to induce further precipitation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with anhydrous diethyl ether or pentane to remove any unreacted starting materials.
- Dry the purified **allyltriphenylphosphonium chloride** under vacuum.

Purification by Recrystallization: For higher purity, the product can be recrystallized. A common solvent system for phosphonium salts is a mixture of a good solvent and a poor solvent. For **allyltriphenylphosphonium chloride**, recrystallization can be performed from a mixture of dichloromethane and diethyl ether or ethyl acetate and acetonitrile.[7]

- Dissolve the crude product in a minimal amount of hot dichloromethane or acetonitrile.
- Slowly add diethyl ether or ethyl acetate until the solution becomes cloudy.
- Gently warm the solution until it becomes clear again.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

[Click to download full resolution via product page](#)


Synthesis and Purification Workflow

The Wittig Reaction using Allyltriphenylphosphonium Chloride

The Wittig reaction is a two-step process involving the formation of the phosphonium ylide followed by its reaction with a carbonyl compound.

Step 1: Ylide Formation

The allyl ylide is typically generated *in situ* by treating the phosphonium salt with a strong base.

[Click to download full resolution via product page](#)

Ylide Formation from the Phosphonium Salt

Step 2: Reaction with a Carbonyl Compound (e.g., Benzaldehyde)

This protocol describes the synthesis of 1-phenyl-1,3-butadiene from benzaldehyde.

Materials:

- **Allyltriphenylphosphonium chloride**
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Strong base (e.g., n-butyllithium (n-BuLi) in hexanes or sodium hydride (NaH))
- Benzaldehyde
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate ($MgSO_4$)
- Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **allyltriphenylphosphonium chloride** (1.1 equivalents).
- Add anhydrous THF or diethyl ether to the flask and cool the suspension to 0 °C in an ice bath.

- Slowly add the strong base (1.0 equivalent) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
- Stir the mixture at 0 °C for 30-60 minutes.
- Slowly add a solution of benzaldehyde (1.0 equivalent) in the same anhydrous solvent to the ylide solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the organic phase under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford 1-phenyl-1,3-butadiene. The other major product is triphenylphosphine oxide, which is also isolated from the column.

[Click to download full resolution via product page](#)

Wittig Reaction Experimental Workflow

Chemical Reactivity and Applications

The primary utility of **allyltriphenylphosphonium chloride** lies in its role as a Wittig reagent precursor. The resulting allylidenetriphenylphosphorane is a non-stabilized ylide, which generally favors the formation of (Z)-alkenes when reacted with aldehydes.

The allyl moiety in the product alkene provides a versatile functional group for subsequent transformations, including but not limited to:

- Diels-Alder reactions: The conjugated diene system formed from the Wittig reaction can participate as the diene component.
- Cross-coupling reactions: The vinyl group can be engaged in various transition-metal-catalyzed cross-coupling reactions.
- Epoxidation and dihydroxylation: The double bonds can be functionalized to introduce oxygen-containing groups.

These follow-on reactions significantly expand the synthetic utility of **allyltriphenylphosphonium chloride**, making it a valuable tool in the construction of complex molecular architectures.

Safety and Handling

Allyltriphenylphosphonium chloride is an irritant to the eyes, respiratory system, and skin.^[3] ^[5] It is harmful if swallowed or inhaled.^[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. As it is hygroscopic, it should be stored in a dry environment.^[3]

Conclusion

Allyltriphenylphosphonium chloride is a readily accessible and highly versatile reagent for the synthesis of 1,3-dienes via the Wittig reaction. Its physical and chemical properties are well-characterized, and its application in organic synthesis is robust. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis, purification, and utilization of this important phosphonium salt, empowering researchers to effectively employ it in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allyltriphenylphosphonium chloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. Allyl triphenylphosphonium chloride synthesis - chemicalbook [chemicalbook.com]
- 4. LabXchange [labxchange.org]
- 5. Allyltriphenylphosphonium chloride | C21H20ClP | CID 2734120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ALLYL-TRIPHENYL-PHOSPHONIUM, CHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["physical and chemical properties of Allyltriphenylphosphonium chloride"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092311#physical-and-chemical-properties-of-allyltriphenylphosphonium-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com